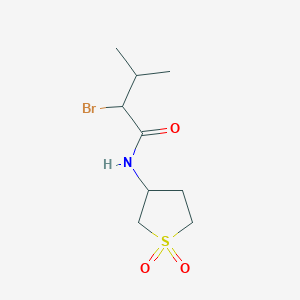
2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide
Description
2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide is a chemical compound with a unique structure that includes a bromine atom, a dioxothiolan ring, and a methylbutanamide group
Propriétés
Formule moléculaire |
C9H16BrNO3S |
|---|---|
Poids moléculaire |
298.2 g/mol |
Nom IUPAC |
2-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C9H16BrNO3S/c1-6(2)8(10)9(12)11-7-3-4-15(13,14)5-7/h6-8H,3-5H2,1-2H3,(H,11,12) |
Clé InChI |
XBNZHZZZSRVSTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC1CCS(=O)(=O)C1)Br |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide typically involves the bromination of a precursor compound followed by the introduction of the dioxothiolan ring and the methylbutanamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties may reveal new drug candidates or lead compounds for medicinal chemistry.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide exerts its effects involves interactions with specific molecular targets and pathways These interactions can lead to changes in cellular processes, enzyme activity, or receptor binding, depending on the context of its use
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-N-(1,1-dioxothiolan-3-yl)benzamide
- 2-bromo-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)benzamide
Uniqueness
Compared to similar compounds, 2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide stands out due to its specific structural features and reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


